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Compound of Interest

Compound Name: 1-Bromo-2-butyne

Cat. No.: B041608

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for 1-bromo-2-butyne (CAS No: 3355-28-0).[1][2][3][4]
The document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for the characterization of this compound. 1-Bromo-2-butyne is
a valuable propargyl bromide derivative used in the synthesis of various organic compounds,
including the pharmaceutical agent linagliptin.[4][5]

Spectroscopic Data

The following sections present the key spectroscopic data for 1-bromo-2-butyne in a
structured format, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired in deuterated chloroform (CDCIs).[2][3][6]

IH NMR Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
3.85 Quartet 2H -CH2Br
1.85 Triplet 3H -CHs
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13C NMR Data

Chemical Shift (8) ppm Assignment
82.5 C=C-CH2Br
74.5 CHs-C=C
12.0 -CHz2Br

3.5 -CHs

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromo-2-butyne exhibits characteristic absorption bands corresponding
to its functional groups. The spectrum was obtained from a neat sample using Attenuated Total
Reflectance (ATR) or as a thin film.[7]

Key IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

2920 Medium C-H stretch (sp?)

2250 Medium C=C stretch (internal alkyne)
1440 Medium C-H bend (CHs)

1220 Strong C-Br stretch

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are provided below.

NMR Spectroscopy Protocol

A standard protocol for obtaining *H and 3C NMR spectra of a liquid sample like 1-bromo-2-
butyne is as follows:
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o Sample Preparation: Approximately 10-20 mg of 1-bromo-2-butyne is dissolved in 0.6-0.7
mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS) is added to
serve as an internal standard for chemical shift referencing (6 = 0.00 ppm). The resulting
solution is then transferred to a 5 mm NMR tube.[8]

e Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400
MHz instrument.[8] The instrument is locked onto the deuterium signal of the CDCls solvent.
Shimming is then performed to optimize the magnetic field homogeneity, which is crucial for
obtaining sharp spectral lines.[8]

o Data Acquisition:

o 'H NMR: A standard single-pulse experiment is used with a pulse angle of 30-45 degrees,
an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16
scans are co-added to achieve a good signal-to-noise ratio.[8][9]

o 13C NMR: A proton-decoupled experiment is performed to simplify the spectrum to single
lines for each unique carbon atom. Typical parameters include a pulse angle of 30-45
degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A
larger number of scans (e.g., 1024 or more) is generally required for 13C NMR due to the
lower natural abundance of the 13C isotope.[8]

o Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier
transform to generate the frequency-domain NMR spectrum. Phase and baseline corrections
are applied to obtain the final spectrum.

Infrared (IR) Spectroscopy Protocol

The following protocol outlines the procedure for acquiring a Fourier-transform infrared (FTIR)
spectrum of liquid 1-bromo-2-butyne using an Attenuated Total Reflectance (ATR) accessory,
a common and convenient method for liquid samples.[10]

 Instrument Preparation: The FTIR spectrometer with the ATR accessory is powered on and
allowed to complete its startup diagnostics.

e Background Spectrum Acquisition: A background spectrum is collected before analyzing the
sample. This measures the absorbance of the ambient atmosphere (e.g., CO2 and water
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vapor) and the ATR crystal, which will be subtracted from the sample's spectrum.[10] The
surface of the ATR crystal is cleaned with a lint-free wipe soaked in a volatile solvent like
isopropanol and allowed to dry completely.[10]

o Sample Application: A few drops of 1-bromo-2-butyne are placed directly onto the ATR
crystal, ensuring complete coverage of the crystal surface.

e Sample Spectrum Acquisition: The sample spectrum is then recorded. Typically, 16 to 32
scans are co-added to improve the signal-to-noise ratio.[10]

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to yield the final IR spectrum of 1-bromo-2-butyne.
Baseline correction may be applied if necessary.[10]

o Cleaning: After the analysis, the ATR crystal is thoroughly cleaned with an appropriate
solvent and a lint-free wipe to remove any residual sample.[10]

Workflow Visualization

The logical workflow for the spectroscopic analysis of 1-bromo-2-butyne is depicted in the
following diagram.
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Caption: Workflow for Spectroscopic Analysis of 1-Bromo-2-butyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041608#spectroscopic-data-of-1-bromo-2-butyne-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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